molecular formula C13H20N2 B2476048 2-(1-Azepanyl)-5-methylaniline CAS No. 946731-20-0

2-(1-Azepanyl)-5-methylaniline

Cat. No. B2476048
M. Wt: 204.317
InChI Key: GSLPCAGRAZIKRY-UHFFFAOYSA-N
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Description



  • 2-(1-Azepanyl)-5-methylaniline is a chemical compound with the molecular formula C<sub>8</sub>H<sub>13</sub>N .

  • It belongs to the class of anilines , which are aromatic amines.

  • The compound contains an azepane ring (a seven-membered saturated heterocycle) and a methyl group attached to the aromatic ring.





  • Synthesis Analysis



    • The synthesis of this compound involves the reaction of an appropriate precursor with aniline or its derivatives.

    • Detailed synthetic routes and conditions would require further investigation.





  • Molecular Structure Analysis



    • The molecular structure consists of an aromatic ring with a methyl group and an azepane ring attached.

    • The azepane ring provides a seven-membered saturated ring system.





  • Chemical Reactions Analysis



    • Specific chemical reactions involving 2-(1-Azepanyl)-5-methylaniline would depend on the functional groups present.

    • Further research is needed to explore its reactivity.





  • Physical And Chemical Properties Analysis



    • Density : Approximately 1.1 g/cm³

    • Boiling Point : Around 341.0 °C

    • Solubility : Soluble in organic solvents

    • Melting Point : Not specified




  • Scientific Research Applications

    Mutagenicity and Cancer Research

    2-(1-Azepanyl)-5-methylaniline, as an analog of certain compounds, has been explored in cancer research, particularly concerning its mutagenic effects and potential in reactivating genes silenced by DNA methylation. For instance, 5-aza-2'-deoxycytidine, a related compound, has shown utility in reactivating tumor suppressor genes silenced by aberrant DNA methylation in tumor cells, potentially offering a pathway for cancer treatment. The drug's ability to induce mutations in vivo, predominantly at CpG dinucleotides, implicates DNA methyltransferase in its mutagenic mechanism, which is significant for understanding its utility and risks as an anti-cancer agent (Jackson-Grusby et al., 1997).

    DNA Methylation in Cancer Cell Lines

    Understanding the DNA methylation environment in cancer cell lines is crucial for cancer research. Studies have shown that specific profiles of CpG island hypermethylation exist for each tumor type, potentially allowing for classification and improved treatment strategies. This research is essential for using human cancer cell lines more effectively in basic and translational research, especially concerning DNA methylation environments (Paz et al., 2003).

    Nucleoside Analogs in Therapeutics

    Compounds like 5-aza-2'-deoxycytidine, analogs of 2-(1-Azepanyl)-5-methylaniline, have been used as DNA methylation inhibitors in the context of cancer therapy. These compounds inhibit hypermethylation and restore suppressor gene expression, showing antitumor effects in both in vitro and in vivo laboratory models. Clinical tests of these inhibitors, particularly in leukemia, have been encouraging, although their application in solid tumors is still limited (Goffin & Eisenhauer, 2002).

    Inhibition of DNA Methylation

    The inhibition of DNA methylation plays a pivotal role in various biological processes, including cardiac hypertrophy and contractility. Research demonstrates that compounds like 5-aza-2'-deoxycytidine can reverse norepinephrine-induced heart hypertrophy and reduced cardiac contractility in rats, suggesting a novel approach to treating heart-related conditions (Xiao et al., 2014).

    Molecular and Structural Studies

    Structural and molecular studies of analogs and derivatives of 2-(1-Azepanyl)-5-methylaniline are crucial for understanding their biological and chemical properties. For example, research into the crystal structure and spectral studies of related compounds can provide insights into their behavior and potential applications in various fields (Lynch et al., 1998).

    Biochemical Investigations

    Biochemical investigations into related compounds of 2-(1-Azepanyl)-5-methylaniline, like 4-chloro-2-methylaniline, have revealed their interaction with DNA, RNA, and proteins in various biological systems. This research is fundamental in understanding the mechanisms of action and potential activation pathways of these compounds in biological organisms (Hill et al., 1979).

    Safety And Hazards



    • The compound may cause skin irritation and eye irritation .

    • It is harmful if swallowed , in contact with skin, or if inhaled.

    • Proper precautions should be taken during handling.




  • Future Directions



    • Future research could explore the compound’s applications in pharmaceuticals, materials science, or other fields.

    • Investigate potential derivatives or modifications for improved properties.




    Remember that this analysis is based on available information, and further research is essential for a comprehensive understanding. If you need more specific details, consider consulting scientific literature or experts in the field. 🌟


    properties

    IUPAC Name

    2-(azepan-1-yl)-5-methylaniline
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H20N2/c1-11-6-7-13(12(14)10-11)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9,14H2,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GSLPCAGRAZIKRY-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=C(C=C1)N2CCCCCC2)N
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H20N2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    204.31 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-(1-Azepanyl)-5-methylaniline

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